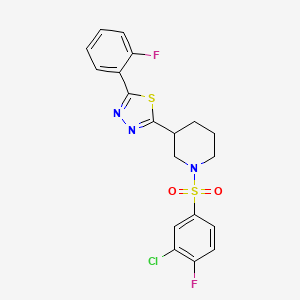

2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C19H16ClF2N3O2S2 and its molecular weight is 455.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole is a novel thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazole compounds are known for a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing from various research studies and findings.

Structural Overview

The compound features a thiadiazole ring , which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of substituents such as the sulfonyl group and fluorophenyl moieties enhances its biological activity by influencing solubility and interaction with biological targets.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives with similar structures exhibit MIC values ranging from 32.6 μg/mL to 62.5 μg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

- Antifungal Activity : Compounds related to the thiadiazole structure have demonstrated significant antifungal activity against strains like Aspergillus niger and Candida albicans, with some derivatives achieving zones of inhibition between 15–19 mm at concentrations of 500 μg/disk .

Anticancer Activity

Thiadiazoles have been recognized for their potential in cancer therapy:

- Cell Line Studies : Research indicates that certain thiadiazole derivatives exhibit moderate to high anticancer activity against liver carcinoma cell lines (e.g., HEPG2) when compared to doxorubicin, a standard chemotherapy drug . The mechanism often involves apoptosis induction and cell cycle arrest.

- Structure-Activity Relationship (SAR) : The anticancer efficacy is closely linked to the specific substitutions on the thiadiazole ring, suggesting that careful design can enhance potency .

Anti-inflammatory Properties

Thiadiazole derivatives are also noted for their anti-inflammatory effects:

- Mechanism of Action : They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies

Several studies have focused on the biological evaluation of thiadiazole derivatives:

- Synthesis and Evaluation :

- Pharmacological Profiling :

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula : C17H18ClFN2O3S

- Molecular Weight : 416.9 g/mol

- CAS Number : 1448031-33-1

Physical Properties

- Solubility : Solubility data is not extensively documented; however, derivatives of thiadiazoles generally exhibit moderate solubility in organic solvents.

- Stability : Stability may vary based on environmental conditions; further studies are required for specific stability profiles.

Antimicrobial Activity

Thiadiazole derivatives, including the compound , have shown significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, 1,3,4-thiadiazoles have been reported to exhibit activity against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer potential of thiadiazole derivatives has been a focal point in recent research. Compounds containing the thiadiazole nucleus have demonstrated activity against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) . Molecular docking studies suggest that these compounds may interact effectively with targets such as dihydrofolate reductase, which is critical in cancer cell proliferation .

Neuroprotective Effects

Emerging studies indicate that certain thiadiazole compounds may possess neuroprotective properties. They have been investigated for their potential to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease . This inhibition could lead to increased levels of acetylcholine, enhancing cognitive function.

Anti-inflammatory and Analgesic Activities

Research has also highlighted the anti-inflammatory and analgesic effects of thiadiazole derivatives. These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and chronic pain .

Case Study 1: Antimicrobial Efficacy

A study published in Drug Design, Development and Therapy examined various 1,3,4-thiadiazole derivatives for their antimicrobial efficacy. The results indicated that specific substitutions on the thiadiazole ring enhanced antibacterial activity against multiple pathogens .

Case Study 2: Anticancer Activity

Another significant study focused on the synthesis of new thiadiazole derivatives and their evaluation against cancer cell lines. The findings revealed that some compounds exhibited IC50 values comparable to standard chemotherapeutics like cisplatin . The mechanism of action was attributed to apoptosis induction in cancer cells.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 1,3,4-thiadiazole ring and halogenated aryl groups participate in substitution reactions:

Key Sites

-

Fluorine atoms on the 3-chloro-4-fluorophenyl and 2-fluorophenyl groups

-

Sulfonyl group (potential leaving group under basic conditions)

Reagents and Conditions

Example Reaction Pathway

Under alkaline conditions, the sulfonyl group undergoes hydrolysis to form a sulfonic acid intermediate, which can further react with amines to yield sulfonamides.

Oxidation

The thiadiazole ring resists oxidation, but the sulfonyl-piperidine moiety can undergo further oxidation:

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT | Sulfone derivatives (minor pathway) |

| Ozone | -78°C, then H₂O₂ | Cleavage of aryl rings (limited yield) |

Reduction

Selective reduction targets the sulfonyl group:

| Reducing Agent | Conditions | Major Product |

|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | Piperidine-3-thioether derivatives |

| NaBH₄/CuCl₂ | MeOH, RT | Partial reduction of sulfonyl to sulfinate |

Cyclization and Ring-Opening Reactions

The thiadiazole ring participates in cycloadditions under specific conditions:

Cyclization with Alkenes

| Reagents | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, 110°C | Fused bicyclic adducts (unstable) |

Ring-Opening

| Reagents | Conditions | Product |

|---|---|---|

| H₂N-NH₂ | EtOH, reflux | Thiosemicarbazide derivatives |

| Grignard reagents | THF, -20°C | Thiolate intermediates |

Cross-Coupling Reactions

The compound engages in palladium-catalyzed couplings:

| Reaction Type | Catalysts/Ligands | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated thiadiazole analogs |

Optimized Conditions

Stability Under Physicochemical Conditions

Propriétés

IUPAC Name |

2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-3-yl]-5-(2-fluorophenyl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF2N3O2S2/c20-15-10-13(7-8-17(15)22)29(26,27)25-9-3-4-12(11-25)18-23-24-19(28-18)14-5-1-2-6-16(14)21/h1-2,5-8,10,12H,3-4,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJJIYQCUYMQHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NN=C(S3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.